3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various substituted phenyl compounds. The synthesis may involve:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Alkylation reactions: Introduction of the allyl group and other substituents through alkylation reactions using appropriate alkylating agents.
Coupling reactions: Formation of the final product through coupling reactions between the quinazoline core and the substituted oxadiazole moiety.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various substituted quinazoline derivatives with potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anticancer, and anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. The specific biological activities of “this compound” are subjects of ongoing research.
Industry
Industrially, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Modulating receptor activity: Interacting with receptors to alter signal transduction pathways.
Interfering with DNA/RNA synthesis: Affecting the replication and transcription processes in cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” include other quinazoline derivatives such as:
4-anilinoquinazolines: Known for their anticancer properties.
2,4-diaminoquinazolines: Studied for their antimicrobial activities.
Quinazoline-2,4-diones: Explored for their anti-inflammatory effects.
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the oxadiazole ring. This structural feature may confer distinct biological activities and reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-4-12-26-22(28)16-8-6-7-9-17(16)27(23(26)29)14-20-24-21(25-32-20)15-10-11-18(31-5-2)19(13-15)30-3/h4,6-11,13H,1,5,12,14H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRUGCUNXLODRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.